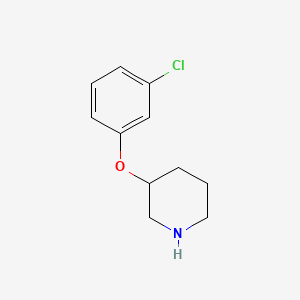

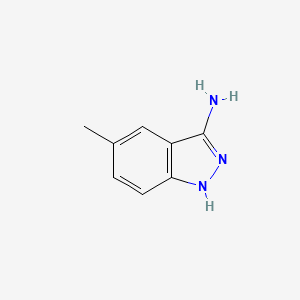

3-(3-Chlorophenoxy)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

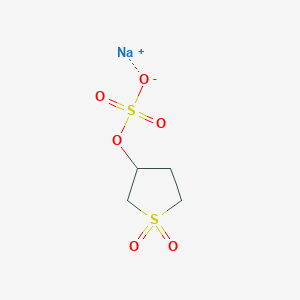

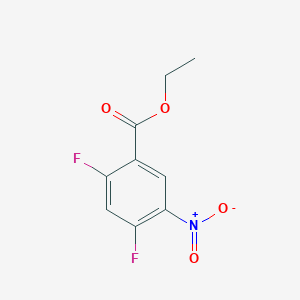

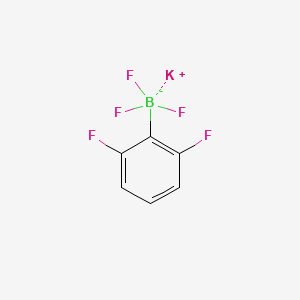

3-(3-Chlorophenoxy)piperidine, also known as 3-CPP, is a synthetic compound of piperidine and 3-chlorophenol. It is widely used as a reagent in organic synthesis and as a building block for the synthesis of various other compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. 3-CPP is a widely studied compound, with many applications in scientific research.

Aplicaciones Científicas De Investigación

Metabolic Activity in Obese Rats

Research by Massicot, Steiner, and Godfroid (1985) on a similar compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, hydrochloride, found that its chronic administration reduced food intake and weight gain in obese rats. This effect was accompanied by an increase in free fatty acid concentration in the treated rats (Massicot, Steiner, & Godfroid, 1985).

Feeding Behavior and Toxicity

A 1984 study by Massicot, Thuillier, and Godfroid explored the impact of the same compound on feeding behavior. They noted that it was the first non-amphetamine substance with low toxicity and no psychotropic activity to affect the satiety center, reducing obesity induced by gold thioglucose in mice (Massicot, Thuillier, & Godfroid, 1984).

Lipolytic Effects

Further research in 1986 by Massicot, Falcou, Steiner, and Godfroid showed that the compound stimulates glycerol release from white adipocytes or brown adipose tissue in a dose-dependent manner. This indicates its potential for stimulating fat breakdown (Massicot, Falcou, Steiner, & Godfroid, 1986).

Histamine H3 Receptor Binding Affinities

A study by Łażewska et al. (2009) on diether derivatives of homo- or substituted piperidines, including a compound structurally similar to 3-(3-Chlorophenoxy)piperidine, reported their evaluation for histamine H3 receptor binding affinities. The research found that these compounds had in vitro affinities in the nanomolar concentration range (Łażewska et al., 2009).

Antimicrobial Activities

A study by Ovonramwen, Owolabi, and Oviawe (2019) synthesized a compound including a piperidine structure and screened it for antimicrobial activities. The compound exhibited moderate activities against various bacteria and fungi, suggesting potential in antimicrobial research (Ovonramwen, Owolabi, & Oviawe, 2019).

Myolytic Action on Smooth Musculature

Stochla and Grzybek-Kania (1975) examined the effect of a piperidine derivative on the activity of smooth musculature in guinea pig isolated intestine, finding both direct and indirect myolytic action. This suggests potential applications in gastrointestinal research (Stochla & Grzybek-Kania, 1975).

Structural and Theoretical Studies

Research by Karthik et al. (2021) involved the synthesis and study of a piperidine compound, focusing on its thermal, optical, and structural properties. This kind of research contributes to a deeper understanding of the compound's properties and potential applications in various fields (Karthik et al., 2021).

Propiedades

IUPAC Name |

3-(3-chlorophenoxy)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSVPHFHSAJMEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10639946 |

Source

|

| Record name | 3-(3-Chlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenoxy)piperidine | |

CAS RN |

902837-32-5 |

Source

|

| Record name | 3-(3-Chlorophenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

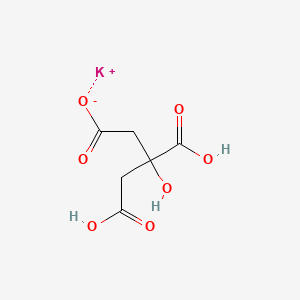

![sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3S,4R,5R)-4,5,6-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B1358473.png)